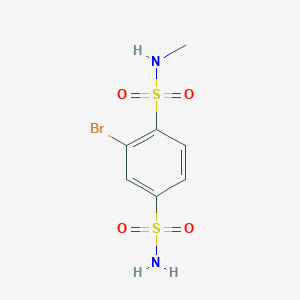

![molecular formula C17H15NO B2803382 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole CAS No. 903574-88-9](/img/structure/B2803382.png)

4-methoxy-6,11-dihydro-5H-benzo[a]carbazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

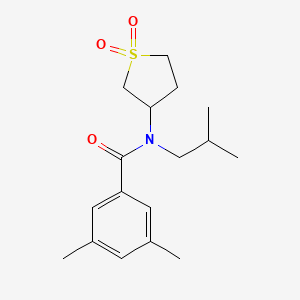

“4-methoxy-6,11-dihydro-5H-benzo[a]carbazole” is a chemical compound with the molecular formula C17H15NO . Its average mass is 249.307 Da and its monoisotopic mass is 249.115356 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a series of 3-amino-6, 11-dioxo-6, 11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid derivatives were synthesized by the Michael addition of 1,4-naphthoquinone and 3,5-diaminobenzoic acid followed by the Suzuki coupling reaction .Wissenschaftliche Forschungsanwendungen

HPLC Analysis and Antifungal Activity

- HPLC Method Development : A study detailed the development of a high-performance liquid chromatographic (HPLC) method for assaying compounds related to 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole, emphasizing its simplicity and sensitivity (Segall et al., 2003).

- Antifungal Properties : The same study also implied potential antifungal properties of these compounds.

Synthesis and Medicinal Chemistry

- Synthesis Techniques : Research on directed ortho and remote metalation-cross-coupling strategies provided an efficient route to synthesize benzo[a]carbazoles (Cai & Snieckus, 2004).

- Synthesis of Derivatives : Another study described the synthesis of 5H-Benzo[b]carbazole- 6,11-diones from Benzoylindolecarboxylic Acids (Miki, Tsuzaki, & Matsukida, 2002).

- Photoinduced Synthesis : The photoinduced carbene-mediated C–H insertion reaction was utilized for the synthesis of 5-hydroxy-benzo[a]carbazoles (Yang et al., 2014).

Biochemical Applications

- Estrogen Receptor Binding : A study investigated the estrogen receptor binding affinities of 11-alkylbenzo[a]carbazoles and their derivatives, noting their potential as estrogens or inhibitors in certain contexts (von Angerer & Prekajac, 1986).

- Antitumor Activity : Compounds related to 5H-benzo[b]carbazoles were evaluated for their antitumor activity, revealing specific derivatives with significant potency (Asche et al., 2005).

Chemical Properties and Analysis

- Chemical Characterization : Various studies focused on the chemical characterization of benzo[a]carbazole derivatives, emphasizing their structural properties and reactions under different conditions (Narayanan et al., 2014), (Fernández, 2009).

Wirkmechanismus

Target of Action

The primary target of 4-methoxy-6,11-dihydro-5H-benzo[a]carbazole is cervical cancer cells . The compound has been found to inhibit the proliferation of these cells, indicating a potential role in cancer treatment .

Mode of Action

The methoxy group at the C-2 position of the core scaffold seems to play a crucial role in this activity .

Biochemical Pathways

Given its inhibitory effect on the proliferation of cervical cancer cells, it is likely that the compound interferes with the pathways involved in cell growth and division .

Result of Action

The primary result of the action of this compound is the inhibition of proliferation of cervical cancer cells . This suggests that the compound could have potential therapeutic applications in the treatment of cervical cancer .

Eigenschaften

IUPAC Name |

4-methoxy-6,11-dihydro-5H-benzo[a]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-19-16-8-4-6-13-12(16)9-10-14-11-5-2-3-7-15(11)18-17(13)14/h2-8,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKTYDVNEVLNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC3=C2NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate](/img/structure/B2803299.png)

![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2803301.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B2803304.png)

![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B2803312.png)

![[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2803314.png)